CDK12-IN-E9 - 2020052-55-3

CDK12-IN-E9

Catalog Number: EVT-263239
CAS Number: 2020052-55-3
Molecular Formula: C24H30N6O2
Molecular Weight: 434.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK12-IN-E9 is a covalent inhibitor of CDK12. It has been shown to overcome resistance to the THZ series of covalent transcriptional CDK Inhibitors.
Overview

Cyclin-dependent kinase 12-inhibitor E9, commonly referred to as CDK12-IN-E9, is a selective small molecule inhibitor targeting cyclin-dependent kinase 12. This compound has gained attention due to its role in modulating the transcription of genes involved in the DNA damage response. Cyclin-dependent kinase 12 is essential for the phosphorylation of the carboxy-terminal domain of RNA polymerase II, which in turn influences gene expression related to DNA repair mechanisms and mRNA processing. The inhibition of CDK12 has been shown to selectively affect the expression of long genes, particularly those involved in the cellular response to DNA damage, making it a potential therapeutic target in cancer treatment .

Source

CDK12-IN-E9 was developed as part of ongoing research efforts aimed at creating selective inhibitors for cyclin-dependent kinases. The compound is derived from a class of small molecules designed to target specific kinase activities while minimizing off-target effects associated with other kinases in the same family, such as cyclin-dependent kinase 13. The development process involved rational drug design and extensive characterization through biochemical assays and proteomics .

Classification

CDK12-IN-E9 falls under the category of kinase inhibitors, specifically targeting cyclin-dependent kinases that regulate transcriptional processes. Its primary classification is as a selective CDK12 inhibitor, which differentiates it from broader-spectrum kinase inhibitors that may affect multiple targets within the cell.

Synthesis Analysis

Methods

The synthesis of CDK12-IN-E9 involves several key steps that typically include:

  1. Design and Screening: Initial molecular design is based on structural insights from known CDK inhibitors. High-throughput screening methods are employed to identify potential candidates that exhibit selective binding to CDK12.
  2. Chemical Synthesis: The compound is synthesized through organic chemistry techniques, which may involve:
    • Coupling Reactions: To form the core structure.
    • Functionalization: Adding specific functional groups that enhance selectivity and potency.
    • Purification: Techniques such as chromatography are used to isolate the desired compound from by-products.
  3. Characterization: The synthesized compound undergoes rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis typically requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize side reactions. The use of computational modeling can also aid in predicting interactions between CDK12-IN-E9 and its target.

Molecular Structure Analysis

Structure

The molecular structure of CDK12-IN-E9 features a core scaffold that allows for interaction with the ATP-binding pocket of CDK12. Key structural components include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Functional Groups: Such as amines or carbonyls that participate in hydrogen bonding with the kinase.

Data

The three-dimensional structure can be analyzed using X-ray crystallography or computational docking studies to visualize how CDK12-IN-E9 fits into the active site of cyclin-dependent kinase 12. This understanding aids in optimizing its binding affinity and selectivity .

Chemical Reactions Analysis

Reactions

CDK12-IN-E9 primarily functions through competitive inhibition of cyclin-dependent kinase 12 by binding to its ATP-binding site. This prevents ATP from phosphorylating target substrates, thereby disrupting downstream signaling pathways involved in gene expression.

Technical Details

The inhibition results in:

  • Altered Phosphorylation Patterns: Specifically affecting the phosphorylation state of RNA polymerase II.
  • Changes in Gene Expression: Leading to premature cleavage and polyadenylation of RNA transcripts related to DNA damage response genes .
Mechanism of Action

Process

The mechanism by which CDK12-IN-E9 exerts its effects involves:

  1. Binding: The compound selectively binds to the ATP-binding pocket of cyclin-dependent kinase 12.
  2. Inhibition: This binding inhibits the phosphorylation activity on the carboxy-terminal domain of RNA polymerase II.
  3. Transcriptional Regulation: The inhibition leads to reduced transcriptional elongation of genes critical for DNA damage repair, ultimately resulting in increased genomic instability within cancer cells .

Data

Studies have shown that treatment with CDK12-IN-E9 leads to significant downregulation of several key DNA damage response genes, including BRCA1 and ATR, which are vital for maintaining genomic integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges around 400-600 g/mol depending on specific modifications.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide but may require formulation for biological applications.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: The compound should exhibit minimal reactivity with other cellular components aside from its intended target.

Relevant data regarding solubility and stability can be obtained through standard assays such as solubility tests in various solvents and stability studies under different pH conditions .

Applications

Scientific Uses

CDK12-IN-E9 is primarily being researched for its potential applications in cancer therapy due to its ability to selectively inhibit transcriptional processes critical for tumor growth and survival. Specific applications include:

  • Cancer Treatment: Targeting tumors with deficiencies in DNA damage repair pathways.
  • Research Tool: Serving as a valuable tool for studying the role of cyclin-dependent kinases in transcriptional regulation and cellular responses to stress.

Ongoing studies aim to further elucidate its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications .

Structural Characterization of CDK12-IN-E9

Molecular Architecture and Covalent Binding Mechanism

Cysteine 1039-Targeted Covalent Modification

CDK12-IN-E9 (C₂₄H₃₀N₆O₂; MW 434.53 Da) features a trisubstituted pyrazolopyridine core appended with an electrophilic acrylamide warhead [1] [3]. This moiety enables irreversible covalent binding to Cysteine 1039 (Cys1039) within CDK12’s unique C-terminal kinase domain [5] [9]. Unlike canonical ATP-competitive inhibitors, the acrylamide forms a Michael adduct with Cys1039’s thiol group, exploiting a cysteine residue absent in most other CDKs (e.g., CDK7, CDK9). This modification induces permanent kinase inactivation by sterically obstructing catalytic residues and disrupting conformational dynamics essential for substrate recognition [2] [6]. Mutagenesis studies confirm resistance in cells expressing Cys1039Ala-mutated CDK12, validating target specificity [5].

ATP-Binding Pocket Occupation Dynamics

Beyond covalent modification, CDK12-IN-E9 engages the ATP-binding pocket via non-covalent interactions that prime covalent bonding. The pyrazolopyridine scaffold forms hydrogen bonds with:

  • Carbonyl group of Glu814
  • Amino group of Met816Hydrophobic contacts with Leu866, Val741, and Phe813 further stabilize binding [6] [9]. These interactions position the acrylamide warhead ≤3 Å from Cys1039, enabling nucleophilic attack. Kinetic studies reveal a two-step mechanism: rapid reversible binding (Kᵢ = 23.9 nM for CDK12) followed by slower irreversible covalent bond formation (t₁/₂ ~10 min) [1] [3].

Table 1: Molecular Properties of CDK12-IN-E9

PropertyValue
Molecular FormulaC₂₄H₃₀N₆O₂
Molecular Weight434.53 g/mol
CAS Number2020052-55-3
Covalent Binding SiteCys1039 (CDK12)
Key Non-covalent TargetsGlu814, Met816, Leu866, Val741

Comparative Analysis with THZ1 and BSJ-4-116 Analogues

CDK12-IN-E9 was engineered to overcome limitations of prior CDK inhibitors:

  • THZ1: Covalently inhibits CDK7/12/13 but suffers ABC transporter-mediated efflux (ABCB1/ABCG2 upregulation in resistant cells). E9’s pyrazolopyridine backbone reduces lipophilicity (cLogP = 2.8 vs. THZ1’s 4.1), evading transporter recognition [2] [8].

  • BSJ-4-116: A heterobifunctional degrader (PROTAC) targeting CDK12 via cereblon E3 ligase. While effective against E9-resistant mutants, its larger size (MW >700 Da) limits cellular permeability. E9’s compact structure (MW 434.53 Da) enables faster cytosolic diffusion [7].

Table 2: Selectivity Profile of CDK12-IN-E9 vs. Key Inhibitors

ParameterCDK12-IN-E9THZ1BSJ-4-116
CDK12 IC₅₀23.9 nM158 nMDegrader (DC₅₀ = 50 nM)
CDK13 InhibitionWeak (IC₅₀ >1 μM)158 nMMinimal
CDK7 Inhibition>1 μM8.5 nMNone
ABC Transporter SubstrateNoYesNo
Primary Resistance MechanismC1039A mutationTransporter upregulationPoint mutations in linker binding site

Stereochemical Specificity: S-Isomer vs. R-Isomer Activity

The chiral center at the acrylamide-bearing side chain dictates binding efficiency. The S-isomer of CDK12-IN-E9 exhibits 50-fold greater potency than the R-isomer (IC₅₀ = 23.9 nM vs. 1,210 nM) [3] [9]. Molecular dynamics simulations reveal why:

  • S-configuration: Positions the acrylamide orthogonal to the pyrazolopyridine plane, optimally aligning with Cys1039’s nucleophilic vector.
  • R-configuration: Forces acrylamide into a cisoidal conformation, displacing it by 4.2 Å from Cys1039 [9].The matched reversible control compound (E9-R), with a propyl amide replacing acrylamide, shows >100-fold reduced activity, confirming covalent bonding’s necessity [2].

Table 3: Impact of Stereochemistry on CDK12-IN-E9 Activity

IsomerCDK12 IC₅₀Cell Proliferation IC₅₀ (Kelly Cells)Cys1039 Binding Kinetics (kinact/KI)
S-isomer23.9 nM8–40 nM2.5 × 10⁴ M⁻¹s⁻¹
R-isomer1,210 nM500–1,000 nM1.2 × 10³ M⁻¹s⁻¹

Properties

CAS Number

2020052-55-3

Product Name

CDK12-IN-E9

IUPAC Name

(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide

Molecular Formula

C24H30N6O2

Molecular Weight

434.54

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1

InChI Key

CDCHESFKYUNJPV-FQEVSTJZSA-N

SMILES

C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O

Solubility

Soluble in DMSO

Synonyms

CDK12-IN-E9; CDK12INE9; CDK12 IN E9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.